molecular formula C15H14O6 B1665734 Altenusin CAS No. 31186-12-6

Altenusin

カタログ番号: B1665734
CAS番号: 31186-12-6
分子量: 290.27 g/mol
InChIキー: ADPBTBPPIIKLEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Altenusin is a nonsteroidal microbial metabolite derived from fungi, specifically from the genus Alternaria. It is characterized by a biphenyl skeleton and has been reported to exhibit various biological activities, including antioxidant, antimicrobial, and cytotoxic properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications and unique chemical structure.

準備方法

Synthetic Routes and Reaction Conditions: Altenusin can be synthesized through various chemical routes. One common method involves the oxidative coupling of phenolic precursors under controlled conditions. The reaction typically requires the presence of oxidizing agents such as potassium ferricyanide or ceric ammonium nitrate. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of this compound .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of fungal strains belonging to the genus Alternaria. The fungi are cultured in nutrient-rich media, and the metabolites are extracted using organic solvents. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

化学反応の分析

Reaction Mechanism:

  • Thiazole Ring Fusion :

    • Altenusinoide A (C₁₆H₁₃NO₅S): Formed via HMBC-correlated fusion of altenusin’s C-5′ and C-6′ positions with a thiazole ring. Key NOESY experiments confirmed OMe at C-5 and COOH at C-2 .

    • Altenusinoide B (C₁₆H₁₃NO₅S): Features thiazole fusion at C-3′ and C-4′, distinguished by HRESIMS (m/z 332.0585 [M+H]⁺) and HMBC correlations .

HybridMolecular FormulaKey HMBC CorrelationsNOESY Confirmed Groups
Altenusinoide AC₁₆H₁₃NO₅SH-8′→C-5′, C-6′; H-3′→C-4′OMe (C-5), COOH (C-2)
Altenusinoide BC₁₆H₁₃NO₅SH-8′→C-3′, C-4′; H-6′→C-5′OMe (C-6), COOH (C-2)

Structural Reactivity Insights

The biphenyl core and substituents dictate this compound’s reactivity:

  • Hydroxyl Groups : Participate in hydrogen bonding and oxidative coupling.

  • Methoxy Groups : Electron-donating effects stabilize aromatic electrophilic substitutions .

  • Carboxylic Acid : Enables salt formation or esterification, though such reactions are understudied in literature.

Biological Activity-Driven Reactions

As a farnesoid X receptor (FXR) agonist, this compound’s hydroxyl and methoxy groups interact with FXR’s ligand-binding domain, inducing conformational changes critical for receptor activation .

Unresolved Reaction Pathways

  • Thiazole Fusion Specificity : The exact catalytic machinery (e.g., fungal enzymes) enabling thiazole ring fusion remains unidentified .

  • Synthetic Modifications : Methylation/acetylation of hydroxyl groups and decarboxylation reactions are potential areas for exploration.

科学的研究の応用

Antifungal Activity

Altenusin exhibits potent antifungal properties, particularly against clinical strains of Paracoccidioides brasiliensis and Schizosaccharomyces pombe.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): this compound demonstrated MIC values ranging from 1.9 to 31.2 μg/ml against P. brasiliensis and 62.5 μg/ml against S. pombe .
  • Mechanism of Action: The compound likely disrupts fungal cell wall synthesis or assembly, leading to morphological changes in treated cells, such as a more rounded shape compared to untreated cells .
Fungal StrainMIC (μg/ml)
P. brasiliensis1.9 - 31.2
S. pombe62.5

Renal Fibrosis Treatment

Recent studies have highlighted the therapeutic potential of this compound in renal fibrosis, a common complication in chronic kidney disease.

Mechanism of Action:

  • This compound acts by antagonizing the TGF-β/Smad signaling pathway , which is crucial in promoting epithelial to mesenchymal transition (EMT) in renal proximal tubular cells .
  • In vitro studies showed that this compound could prevent TGF-β1-induced EMT, preserving epithelial characteristics in renal cells .

Case Study:

In an animal model using unilateral ureteral obstruction (UUO), treatment with this compound at a dose of 30 mg/kg led to:

  • A significant reduction in markers of renal fibrosis such as α-smooth muscle actin , fibronectin , and collagen type 1A1 .
  • Altered phosphorylation levels of Smad proteins, correlating with decreased renal fibrosis markers.
Treatment Groupα-SMA ExpressionFibronectin ExpressionCollagen Type 1A1 Expression
ControlHighHighHigh
This compoundLowLowLow

Nonalcoholic Fatty Liver Disease

This compound has also been investigated for its effects on nonalcoholic fatty liver disease (NAFLD).

Key Findings:

  • The compound activates the Farnesoid X receptor (FXR) , which plays a critical role in lipid metabolism and inflammation .
  • Studies indicate that this compound can attenuate the progression of NAFLD by modulating metabolic pathways associated with liver fat accumulation .

作用機序

Altenusin exerts its effects through various molecular targets and pathways:

    Farnesoid X Receptor Agonist: this compound activates the farnesoid X receptor, a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism.

    Inhibition of Enzymes: this compound inhibits several enzymes, including trypanothione reductase, myosin light chain kinase, and acetylcholinesterase.

    Antioxidant Activity: this compound acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress.

類似化合物との比較

Altenusin shares structural similarities with other biphenyl compounds, but it also exhibits unique properties:

    Similar Compounds:

Uniqueness of this compound:

生物活性

Altenusin is a biphenyl derivative isolated from various species of fungi, particularly from the genus Alternaria. This compound has garnered attention due to its diverse biological activities, including antifungal, neuroprotective, and potential anti-fibrotic effects. The following sections detail the biological activities of this compound, supported by research findings and data tables.

Antifungal Activity

This compound exhibits significant antifungal properties, particularly against clinical strains of Paracoccidioides brasiliensis and Schizosaccharomyces pombe.

Minimum Inhibitory Concentration (MIC) Values:

Fungal StrainMIC (μg/ml)
P. brasiliensis Pb181.9 - 31.2
S. pombe62.5

Research indicates that this compound likely disrupts fungal cell wall synthesis or assembly, making it a promising candidate for developing new antifungal therapies . The presence of sorbitol in the culture medium was shown to increase MIC values, suggesting that this compound's mechanism may involve cell wall integrity .

Neuroprotective Effects

This compound has been identified as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. In studies involving PC12 cells, this compound demonstrated protective effects against oxidative damage, indicating its potential utility in neurodegenerative diseases .

Anti-Fibrotic Properties

Recent studies have explored the anti-fibrotic effects of this compound in chronic kidney disease models. Specifically, it has been shown to alleviate TGF-β1-induced epithelial-to-mesenchymal transition (EMT) in human renal proximal tubular cells.

Key Findings:

  • This compound significantly reduced markers associated with renal fibrosis, such as α-smooth muscle actin (α-SMA), fibronectin, and collagen type 1A1 (COL1A1), when co-incubated with TGF-β1 .
  • The compound antagonizes the TGF-β/Smad signaling pathway by decreasing the phosphorylation of Smad2/3 while increasing Smad7 levels. This suggests a mechanism through which this compound preserves epithelial characteristics in renal cells .

Effect on EMT Markers:

TreatmentE-cadherin Expressionα-SMA ExpressionFibronectin Expression
ControlHighLowLow
TGF-β1 OnlyLowHighHigh
TGF-β1 + this compoundModerateReducedReduced

These findings indicate that this compound not only prevents the progression of fibrosis but may also reverse established EMT in renal tubular cells .

Case Studies

In a murine model of unilateral ureteral obstruction (UUO), treatment with this compound at a dosage of 30 mg/kg resulted in significant reductions in renal fibrosis markers. The study underscored the therapeutic potential of this compound in managing renal pathologies associated with chronic injury and fibrosis .

特性

IUPAC Name

2-(4,5-dihydroxy-2-methylphenyl)-6-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-7-3-11(16)12(17)6-9(7)10-4-8(21-2)5-13(18)14(10)15(19)20/h3-6,16-18H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPBTBPPIIKLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=C(C(=CC(=C2)OC)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953279
Record name Altenusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31186-12-6
Record name Altenusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31186-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altenusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031186126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altenusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALTENUSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM31322YA1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altenusin
Reactant of Route 2
Altenusin
Reactant of Route 3
Altenusin
Reactant of Route 4
Altenusin
Reactant of Route 5
Altenusin
Reactant of Route 6
Altenusin
Customer
Q & A

Q1: What is the molecular formula and weight of altenusin?

A: this compound has a molecular formula of C15H14O6 and a molecular weight of 290.27 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A: Researchers commonly characterize this compound using NMR (Nuclear Magnetic Resonance), IR (Infrared), UV (Ultraviolet), ECD (Electronic Circular Dichroism) spectroscopy, and mass spectrometry. [, , , , ]

Q3: What is known about the stability of this compound?

A3: The stability of this compound under various conditions has not been extensively studied in the provided research. Further research is needed to understand its stability profile and potential degradation pathways.

Q4: What is the primary mechanism of action of this compound?

A: Research suggests that this compound exhibits its activity through multiple mechanisms. One study identified this compound as a selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor involved in lipid and glucose metabolism. [] Another study proposed that this compound acts through selective protein unfolding (SPU), specifically targeting bacterial biotin protein ligase. []

Q5: How does this compound interact with its target proteins?

A: this compound has been shown to bind to and inhibit various proteins, including: * Trypanothione reductase (TR): this compound inhibits TR, an enzyme crucial for the antioxidant defense of Trypanosoma and Leishmania parasites. [] * Myosin light chain kinase (MLCK): this compound inhibits the calmodulin-dependent activity of MLCK. [] * Tau protein: this compound inhibits the aggregation of tau protein into paired helical filaments, a hallmark of Alzheimer's disease. []

Q6: What are the downstream effects of this compound's interaction with its targets?

A: this compound's interaction with its targets leads to various downstream effects: * FXR agonism: Activation of FXR by this compound leads to reduced body weight, fat mass, blood glucose levels, and hepatic lipid accumulation in mice fed a high-fat diet. [] * TR inhibition: Inhibition of TR makes parasites more susceptible to oxidative stress, potentially leading to parasite death. [] * MLCK inhibition: Blocking MLCK activity can have various effects on smooth muscle contraction, cell motility, and other cellular processes. [] * Tau aggregation inhibition: By preventing tau aggregation, this compound may protect neurons from damage associated with Alzheimer's disease. []

Q7: What is known about the Structure-Activity Relationship (SAR) of this compound?

A: Limited information is available on the SAR of this compound. One study exploring selective protein unfolding as a mechanism of action for this compound analogs suggested that structural modifications impact its activity. [] More research is needed to fully elucidate the SAR of this compound and identify structural features critical for its biological activities.

Q8: What are the in vitro and in vivo effects of this compound?

A: this compound demonstrates various in vitro and in vivo effects: * In vitro: * Inhibits tau fibrillization and reduces tau pathology in primary neurons. [] * Protects PC12 cells against oxidative injuries by activating the Nrf2 antioxidant pathway. [] * Inhibits the growth of various cancer cell lines. [] * Inhibits the growth of Trypanosoma cruzi. [] * Inhibits Candida species growth, showing synergistic effects with azole antifungals. [, ] * In vivo: * Protects mice from high-fat diet-induced obesity, hyperglycemia, and hepatic steatosis. [] * Reduces renal fibrosis in a mouse model of unilateral ureteral obstruction. []

Q9: What is known about the pharmacokinetics (PK) of this compound?

A: The available research does not provide detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further investigation is required to understand its PK profile. []

Q10: What is the toxicity profile of this compound?

A: The toxicological profile of this compound has not been extensively studied. Some studies indicate cytotoxic effects against certain cancer cell lines, but further research is crucial to determine its safety profile, potential adverse effects, and long-term effects in humans. [, ]

Q11: What are the potential applications of this compound?

A: this compound's diverse biological activities make it a promising candidate for various applications, including: * Treatment of metabolic diseases: Its FXR agonistic activity suggests potential for treating NAFLD, obesity, and type 2 diabetes. [] * Development of antiparasitic drugs: Its TR inhibitory activity could be exploited for developing new therapies for trypanosomiasis and leishmaniasis. [] * Development of antifungal agents: this compound shows promising antifungal activity, particularly its synergistic effect with existing azole antifungals. [, ] * Treatment of neurodegenerative diseases: Its ability to inhibit tau aggregation indicates potential for treating Alzheimer's disease. []

Q12: What are the future research directions for this compound?

A12: Future research on this compound should focus on: * Comprehensive SAR studies to optimize its potency, selectivity, and pharmacological properties. * Detailed PK/PD studies to understand its ADME profile and in vivo efficacy. * Evaluating its safety and toxicity profile in preclinical models. * Investigating its potential for development into therapeutic agents for various diseases.

Q13: What analytical methods are used to detect and quantify this compound?

A: Researchers commonly employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the detection and quantification of this compound in various matrices, including food, feed, and biological samples. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。